molecular formula C24H24N6 B1589795 1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(3-methylphenyl)- CAS No. 82504-70-9

1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(3-methylphenyl)-

Cat. No. B1589795
CAS RN: 82504-70-9
M. Wt: 396.5 g/mol
InChI Key: XMOZWTZDMACVMS-UHFFFAOYSA-N
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Description

“1,3,5-Triazine-2,4,6-triamine, N,N’,N’'-tris(3-methylphenyl)-” is a derivative of 1,3,5-triazine, which is a class of compounds known for their applications in different fields, including the production of herbicides and polymer photostabilisers . The most common derivative of 1,3,5-triazine is 1,3,5-triazine-2,4,6-triamine, commonly known as melamine .


Synthesis Analysis

The synthesis of 1,3,5-triazine derivatives often involves the Friedel–Crafts polymerization reaction . For example, a series of novel triazine-based conjugated microporous polymers were constructed via a Friedel–Crafts polymerization reaction between 2,4,6-trichloro-1,3,5-triazine and derivatives of triphenylamine .

Scientific Research Applications

Synthesis of Other Triazine Derivatives

This compound can be used in the synthesis of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups .

Antitumor Properties

Some 1,3,5-triazines display important biological properties; for example, they are used clinically due to their antitumor properties to treat lung, breast, and ovarian cancer .

Antimicrobial Activity

1,3,5-Triazine derivatives have been investigated for their antimicrobial activity. Some of these compounds show promising activity against Staphylococcus aureus and Escherichia coli .

Catalyst for Suzuki–Miyaura Coupling Reaction

In situ generated Pd nanoparticles in the presence of N2,N4,N6-tridodecyl-1,3,5-triazine-2,4,6-triamine were found to be an efficient catalyst for the Suzuki–Miyaura coupling reaction .

5. Synthesis of Extended Layered and Nanoporous Carbon Nitrides 2,4,6-Tricyano-1,3,5-triazine is an attractive precursor for the synthesis of extended layered and nanoporous carbon nitrides .

Chiral Stationary Phases

Other applications of the 1,3,5-triazine derivatives are as chiral stationary phases, for example, the chiral solvating agent for the determination of enantiomeric excess by NMR spectroscopy .

Preparation of Luminescent, Optical Switches

For the preparation of luminescent, optical switches and tri-radical cation species in the case of 2,4,6-triamino-1,3,5-triazine compounds .

8. Metal Complexes, Liquid Crystals, Calixarenes, Dendrimers, Polymers These compounds are also used in the preparation of metal complexes, liquid crystals, calixarenes, dendrimers, polymers and optical brighteners for household washing powders .

properties

IUPAC Name

2-N,4-N,6-N-tris(3-methylphenyl)-1,3,5-triazine-2,4,6-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6/c1-16-7-4-10-19(13-16)25-22-28-23(26-20-11-5-8-17(2)14-20)30-24(29-22)27-21-12-6-9-18(3)15-21/h4-15H,1-3H3,(H3,25,26,27,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMOZWTZDMACVMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=NC(=N2)NC3=CC=CC(=C3)C)NC4=CC=CC(=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60472562
Record name 1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(3-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(3-methylphenyl)-

CAS RN

82504-70-9
Record name 1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(3-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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